
2-Methylpropyl carbonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl carbonofluoridate typically involves the reaction of isobutanol with phosgene in the presence of a base. The reaction proceeds as follows:
C4H9OH+COCl2→C5H9FO2+HCl
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is typically conducted in a closed system to prevent the release of toxic gases .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropyl carbonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutanol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Isobutanol and carbon dioxide.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl carbonofluoridate has several applications in scientific research:
Biology: Investigated for its potential use in labeling biomolecules with fluorine for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-methylpropyl carbonofluoridate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Methyl fluoroformate: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl fluoroformate: Similar in structure but with an ethyl group instead of an isobutyl group.
Propyl fluoroformate: Similar in structure but with a propyl group instead of an isobutyl group.
Uniqueness: 2-Methylpropyl carbonofluoridate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Eigenschaften
CAS-Nummer |
53813-78-8 |
|---|---|
Molekularformel |
C5H9FO2 |
Molekulargewicht |
120.12 g/mol |
IUPAC-Name |
2-methylpropyl carbonofluoridate |
InChI |
InChI=1S/C5H9FO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
ZEZLBMOADGWUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


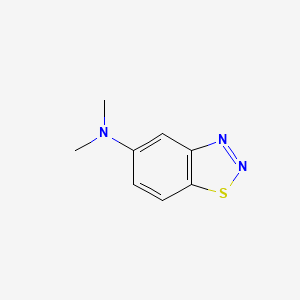
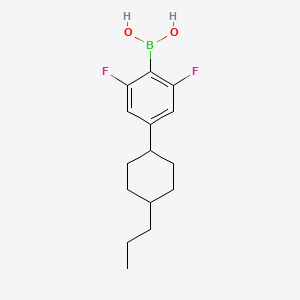
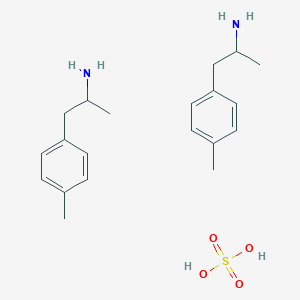
![5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxylic acid](/img/structure/B14150289.png)
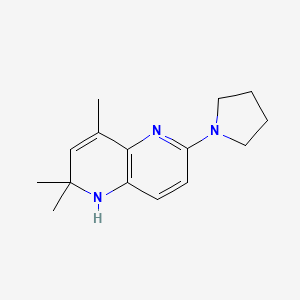
![N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide](/img/structure/B14150306.png)
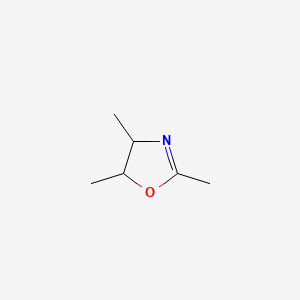
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)
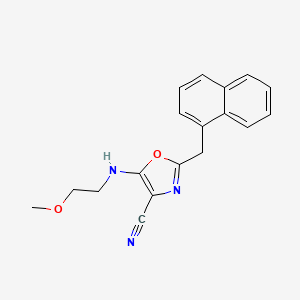
![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)
